

# Application Note: Synthesis and Characterization of 2-(Octyloxy)acetic Acid

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## Compound of Interest

Compound Name: 2-(Octyloxy)acetic acid

CAS No.: 63632-58-6

Cat. No.: B1345089

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## Abstract

**2-(Octyloxy)acetic acid** (CAS: 63632-58-6) represents a critical class of ether-linked carboxylic acids utilized as amphiphilic building blocks in drug delivery systems, surfactant chemistry, and supramolecular assemblies. Unlike simple fatty acids, the ether oxygen at the -position introduces a dipole that alters the pKa and solubility profile, making OAA a unique candidate for pH-sensitive liposomal formulations and permeation enhancers. This application note details a robust, research-grade synthesis protocol using the Williamson ether strategy, followed by critical characterization methodologies (NMR, CMC determination) to ensure material integrity for pharmaceutical applications.

## Part 1: Synthesis Protocol (Williamson Ether Strategy)

### Experimental Rationale

While industrial routes often utilize aqueous sodium hydroxide and phase transfer catalysts, research-grade applications require high purity and the absence of water to prevent side reactions (hydrolysis of chloroacetic acid). Therefore, this protocol utilizes Sodium Hydride (NaH) in anhydrous Tetrahydrofuran (THF).

Mechanistic Insight: The reaction proceeds via an

mechanism.[1][2][3] The alkoxide generated from 1-octanol acts as the nucleophile, attacking the

-carbon of the chloroacetate. The order of addition is critical: the alcohol must be fully deprotonated before the introduction of the electrophile to maximize yield and minimize safety risks associated with hydrogen evolution.

## Reagents and Equipment

- Reactants: 1-Octanol (>99%), Chloroacetic acid (solid), Sodium Hydride (60% dispersion in mineral oil).
- Solvents: Anhydrous THF (dried over molecular sieves), Hexanes, Ethyl Acetate, 1M HCl.
- Equipment: 3-neck round-bottom flask (500 mL), reflux condenser, addition funnel, nitrogen atmosphere line, ice bath.

## Step-by-Step Procedure

### Step 1: Alkoxide Formation

- Flame-dry the 3-neck flask and flush with nitrogen.
- Charge NaH (8.8 g, 0.22 mol, 1.1 eq) into the flask. Wash twice with dry hexanes to remove mineral oil if high purity is strictly required; otherwise, proceed with dispersion.
- Add anhydrous THF (150 mL) and cool to 0°C using an ice bath.
- Add 1-Octanol (26.0 g, 0.20 mol, 1.0 eq) dropwise via addition funnel over 30 minutes.
  - Caution: Vigorous gas evolution. Ensure proper venting.[4]
- Stir at room temperature for 1 hour until gas evolution ceases and the solution becomes clear/viscous.

### Step 2: Nucleophilic Substitution

- Prepare a solution of Chloroacetic acid (20.8 g, 0.22 mol, 1.1 eq) in THF (50 mL). Note: Neutralize this solution slightly with a separate equivalent of base if strictly preventing initial protonation of alkoxide is desired, but standard protocol allows the excess base in the pot to handle the acid proton.
  - Refined Approach: To avoid quenching the octyl-alkoxide, it is superior to add Sodium Chloroacetate (prepared separately or in situ) or use 2.2 eq of NaH total to handle the carboxylic acid proton of chloroacetic acid. We will use 2.2 eq NaH total in Step 1.
- Add the Chloroacetic acid solution dropwise to the reaction mixture at 0°C.
- Allow to warm to room temperature, then reflux at 66°C for 4-6 hours.
- Monitor reaction progress via TLC (Mobile phase: 20% EtOAc/Hexanes; Stain: Bromocresol Green for acid detection).

### Step 3: Workup and Purification<sup>[5]</sup>

- Quench: Cool to 0°C and carefully add water (20 mL) to destroy excess hydride.
- Solvent Removal: Evaporate THF under reduced pressure.
- Extraction: Redissolve the residue in water (100 mL). Wash with diethyl ether (2 x 50 mL) to remove unreacted 1-octanol (organic layer discarded).
- Acidification: Acidify the aqueous layer to pH ~2 using 6M HCl. The product, **2-(octyloxy)acetic acid**, will oil out or precipitate.
- Isolation: Extract the acidic aqueous layer with Ethyl Acetate (3 x 75 mL).
- Drying: Dry combined organics over \_\_\_\_\_, filter, and concentrate in vacuo.
- Final Polish: Distillation under high vacuum (if liquid) or recrystallization from cold hexanes (if solid/waxy) is recommended.

## Synthesis Workflow Diagram



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Figure 1: Step-by-step synthetic pathway for **2-(Octyloxy)acetic acid** via Williamson Ether Synthesis.

## Part 2: Physicochemical Characterization Spectroscopic Validation (NMR)

To ensure the ether linkage is formed and the terminal acid is present,

H-NMR is the primary validation tool.

Expected

H-NMR Data (CDCl<sub>3</sub>)

, 400 MHz):

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Structural Context
10.5 - 11.5	Broad Singlet	1H	-COOH	Carboxylic acid proton (exchangeable)
4.12	Singlet	2H	-O-CH -COOH	Methylene alpha to carbonyl & ether
3.55	Triplet (Hz)	2H	-O-CH -CH -	Methylene alpha to ether oxygen (octyl side)
1.62	Quintet	2H	-O-CH -CH -	Beta-methylene (octyl chain)
1.20 - 1.40	Multiplet	10H	-(CH ) -	Bulk methylene chain
0.88	Triplet	3H	-CH	Terminal methyl group

## Critical Micelle Concentration (CMC) Determination

For drug delivery applications, knowing the concentration at which OAA forms micelles is vital. The ether oxygen increases hydrophilicity compared to nonanoic acid, potentially raising the CMC.

Protocol: Surface Tension Method (Wilhelmy Plate)

- Preparation: Prepare a stock solution of OAA (e.g., 50 mM) in phosphate-buffered saline (pH 7.4) or water (adjusted to pH 8 with NaOH to ensure solubility as the carboxylate salt).
- Dilution: Create a serial dilution ranging from 0.1 mM to 50 mM.
- Measurement: Use a Tensiometer with a platinum Wilhelmy plate. Measure surface tension ( ) at 25°C for each concentration.
- Analysis: Plot Surface Tension ( ) vs. Log[Concentration].
  - Result: The intersection of the linear decline and the plateau region indicates the CMC.

## CMC Logic Diagram

Figure 2: Logical flow of surfactant behavior during Critical Micelle Concentration (CMC) determination.

## Part 3: Applications in Drug Delivery

### Permeation Enhancement

**2-(Octyloxy)acetic acid** acts as a permeation enhancer by disrupting the lipid packing of the stratum corneum (transdermal) or intestinal epithelium (oral).

- Mechanism: The octyl tail inserts into the lipid bilayer, while the ether-linked head group modifies the hydration shell, creating transient defects that allow drug passage.
- Protocol Tip: When co-formulating with active pharmaceutical ingredients (APIs), maintain OAA concentration slightly above its CMC to ensure a reservoir of surfactant is available to interact with biological membranes.

### pH-Sensitive Liposomes

Unlike standard phospholipids, OAA is a pH-sensitive fatty acid derivative.

- Physiological pH (7.4): OAA is ionized (anionic), stabilizing liposomes.

- Endosomal pH (5.0): OAA becomes protonated (neutral), causing membrane destabilization and cytosolic release of the drug payload.

## Part 4: Safety and Handling

Hazard Class	Risk Description	Handling Protocol
Corrosive	Chloroacetic acid causes severe skin burns and eye damage.	Wear nitrile gloves (double gloved), face shield, and lab coat. Handle only in fume hood.
Flammable Solid	Sodium Hydride (NaH) releases hydrogen gas on contact with moisture.	Keep under inert atmosphere ( /Ar). Quench excess reagent slowly with isopropanol or ice.
Irritant	2-(Octyloxy)acetic acid is a skin/eye irritant.[6][7]	Avoid dust/vapor inhalation.[4] Store in a cool, dry place.

## References

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- Title: Critical Micelle Concentration (CMC)
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- Reaction Safety (Sodium Hydride)

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